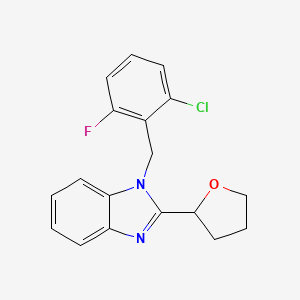![molecular formula C15H15N3O3S B11056979 Ethyl 5-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate](/img/structure/B11056979.png)
Ethyl 5-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 5-{[(3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]METHYL}-3-ISOXAZOLECARBOXYLATE is a complex organic compound that belongs to the class of isoxazole derivatives This compound is characterized by its unique structure, which includes a cyano group, a pyridyl ring, and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-{[(3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]METHYL}-3-ISOXAZOLECARBOXYLATE typically involves multiple steps, including the formation of the isoxazole ring and the introduction of the cyano and pyridyl groups. Common synthetic routes may involve the use of reagents such as ethyl chloroformate, sodium hydride, and various catalysts to facilitate the reactions. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can help in achieving high-quality products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-{[(3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]METHYL}-3-ISOXAZOLECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylate derivatives, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
ETHYL 5-{[(3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]METHYL}-3-ISOXAZOLECARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of ETHYL 5-{[(3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]METHYL}-3-ISOXAZOLECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects.
Properties
Molecular Formula |
C15H15N3O3S |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
ethyl 5-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylmethyl]-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C15H15N3O3S/c1-4-20-15(19)13-6-11(21-18-13)8-22-14-12(7-16)9(2)5-10(3)17-14/h5-6H,4,8H2,1-3H3 |
InChI Key |
QTOKJEDTPBVYFH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)CSC2=C(C(=CC(=N2)C)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3'-(4,4'-Bipiperidine-1,1'-diyl)bis[1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,5-dione]](/img/structure/B11056903.png)
![2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-1-(10H-phenothiazin-10-yl)ethanone](/img/structure/B11056905.png)
![2-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B11056911.png)
![4-(1,3-benzodioxol-5-ylcarbonyl)-5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-1-[2-(pyrrolidin-1-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11056920.png)
![4-(3,4-difluorophenyl)-5-nitro-1-(propan-2-yl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B11056927.png)
![6-[4-bromo-5-(2-methylpropyl)-1H-pyrazol-3-yl]-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11056934.png)
![ethyl 2-amino-6-methoxy-8-oxo-4-(3,4,5-trimethoxyphenyl)-1,8-dihydro-4H-pyrimido[1,6-a]pyrimidine-3-carboxylate](/img/structure/B11056948.png)
![3-[Methoxy(4-methylphenyl)methyl]-2-methyl-1-benzofuran-5,6-dicarbonitrile](/img/structure/B11056955.png)
![2H-1,4-Benzoxazine, 4-[(4-fluoro-1-naphthalenyl)sulfonyl]-3,4-dihydro-](/img/structure/B11056969.png)

![4-[(1,1-Dioxidotetrahydrothiophen-3-yl)amino]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B11056971.png)
![1-(3,4-Dichlorophenyl)-3-[2-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl]urea](/img/structure/B11056986.png)
![4-{[6-(1-Adamantyl)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-3-YL]methyl}phenyl methyl ether](/img/structure/B11056994.png)
![5H-[1,2,4]Triazolo[3,4-b][1,3]thiazin-5-one, 7-(4-methylphenyl)-3-(4-pyridinyl)-](/img/structure/B11056996.png)
